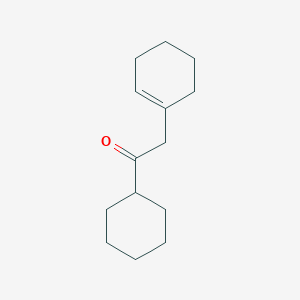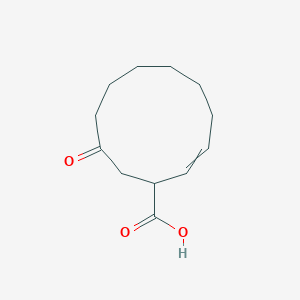
10-Oxocycloundec-2-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Oxocycloundec-2-ene-1-carboxylic acid is an organic compound with the molecular formula C12H18O3. It is a member of the carboxylic acid family, characterized by the presence of a carboxyl group (-COOH). This compound is notable for its unique structure, which includes a cycloundecene ring with a ketone and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxocycloundec-2-ene-1-carboxylic acid typically involves the oxidation of cycloundecene derivatives. One common method is the oxidation of cycloundecene using potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions to introduce the ketone and carboxylic acid functionalities .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
10-Oxocycloundec-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols (for esterification), amines (for amidation), and acid chlorides.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
10-Oxocycloundec-2-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 10-Oxocycloundec-2-ene-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The ketone group can participate in nucleophilic addition reactions, further influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
10-Oxocyclodec-2-enecarboxylic acid: Similar structure but with a smaller ring size.
Cycloprop-2-ene carboxylic acid: Contains a cyclopropene ring instead of a cycloundecene ring
Uniqueness
10-Oxocycloundec-2-ene-1-carboxylic acid is unique due to its larger ring size and the presence of both a ketone and carboxylic acid group, which confer distinct chemical reactivity and potential biological activity compared to its smaller-ring analogs .
Properties
CAS No. |
63165-85-5 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
10-oxocycloundec-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C12H18O3/c13-11-8-6-4-2-1-3-5-7-10(9-11)12(14)15/h5,7,10H,1-4,6,8-9H2,(H,14,15) |
InChI Key |
WHWNSDILDOVGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)CC(C=CCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)
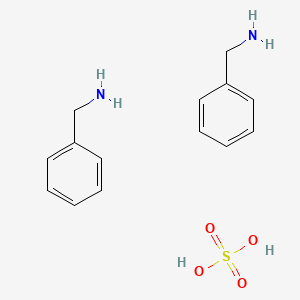
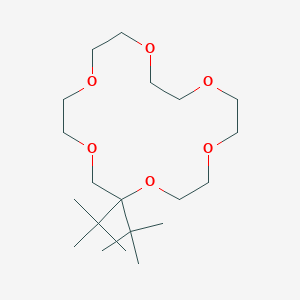
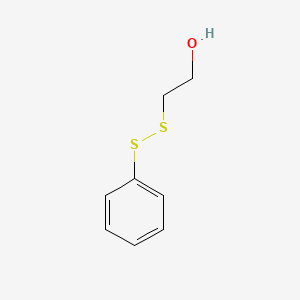
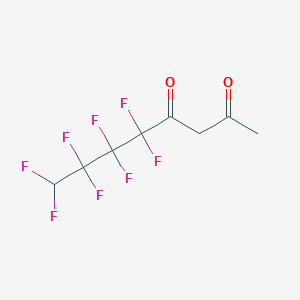

![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)
![1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene](/img/structure/B14509516.png)


